N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine
Description
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine is a chiral bicyclic compound featuring a quinuclidine (1-azabicyclo[2.2.2]octane) core substituted with a (1R)-phenylethyl group at the 3-imine position. This imine derivative is structurally related to pharmacologically active amines and serves as a key intermediate in asymmetric synthesis. Its stereochemistry and functional group (imine vs.
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSVSYGBFAMFEG-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C2CN3CCC2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N=C2CN3CCC2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165844 | |
| Record name | (αR)-N-1-Azabicyclo[2.2.2]oct-3-ylidene-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120570-06-1 | |
| Record name | (αR)-N-1-Azabicyclo[2.2.2]oct-3-ylidene-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120570-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-N-1-Azabicyclo[2.2.2]oct-3-ylidene-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[2.2.2]octane ring system is synthesized through a series of cyclization reactions. This can be achieved using starting materials such as cyclohexanone and ethylamine under specific reaction conditions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction. This step often involves the use of phenylethyl bromide and a suitable base, such as sodium hydride, to facilitate the substitution.
Formation of the Imine Group: The final step involves the formation of the imine group by reacting the intermediate compound with an appropriate amine, such as aniline, under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylethyl bromide with sodium hydride in an aprotic solvent.
Major Products
Oxidation: Formation of ketones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a neurotransmitter modulator due to its structural similarity to certain alkaloids.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine involves its interaction with specific molecular targets. The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to changes in neurotransmitter release and uptake, affecting various physiological processes.
Comparison with Similar Compounds
Amine vs. Imine Derivatives
- N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride (CAS 128311-06-8):
- N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride (CAS 120570-09-4):
Substituent Modifications
- CP 96345 (CAS 132746-60-2):
- Arazasetron (CAS 1295353-98-8):
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Solubility Profile |
|---|---|---|---|---|
| Target Imine | C₁₅H₁₉N₂ | 227.33 | Imine | Low (neutral form) |
| (3S)-N-[(1R)-1-Phenylethyl]amine·2HCl | C₁₅H₂₂N₂·2HCl | 303.27 | Amine (salt) | High (aqueous) |
| CP 96345 | C₂₉H₃₂N₂O | 412.57 | Amine, ether | Moderate (lipophilic) |
The imine’s lower solubility compared to its amine salts underscores its role as a synthetic intermediate rather than a direct drug candidate. Salt forms improve bioavailability for therapeutic use .
Biological Activity
Overview
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine is a bicyclic compound notable for its unique structural features, which include a phenylethyl group and an imine functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs) and its possible neuroprotective effects.
Structural Characteristics
The molecular formula of this compound is C15H20N2, with a molecular weight of 228.33 g/mol. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H20N2 |
| Molecular Weight | 228.33 g/mol |
| CAS Number | 120570-06-1 |
Inhibition of Matrix Metalloproteinases (MMPs)
This compound has been identified as a potent inhibitor of MMPs, which are critical enzymes involved in the degradation of extracellular matrix components. This activity suggests potential therapeutic applications in conditions such as:
- Cancer: MMPs are often upregulated in tumors, facilitating cancer invasion and metastasis.
- Arthritis: MMPs contribute to cartilage degradation in osteoarthritis.
The inhibition of MMPs by this compound could lead to the development of new treatments aimed at mitigating tissue damage associated with these diseases .
Neuroprotective Effects
Research indicates that compounds with similar bicyclic structures may influence neuroprotective pathways, suggesting that this compound might also play a role in protecting neuronal cells from degeneration . This opens avenues for exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of the Bicyclic Ring System: Utilizing cyclohexanone and ethylamine under specific conditions.
- Introduction of the Phenylethyl Group: Achieved through nucleophilic substitution using phenylethyl bromide.
- Formation of the Imine Group: Reacting the intermediate with an appropriate amine under acidic conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms and potential applications:
Case Study 1: MMP Inhibition
In a study evaluating various azabicyclic compounds, this compound exhibited significant inhibitory activity against MMPs, with IC50 values comparable to established inhibitors . This suggests its potential utility in therapeutic settings where MMP modulation is beneficial.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of bicyclic compounds, finding that those structurally similar to this compound positively influenced neuronal survival in vitro under oxidative stress conditions . This supports further research into its application for neurodegenerative disorders.
Q & A
Basic Question: What are the recommended analytical methods for confirming the stereochemical purity of N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine?
Answer:
Stereochemical purity is critical for ensuring reproducibility in pharmacological studies. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is the gold standard. For example, enantiomeric separation of structurally similar quinuclidine derivatives (e.g., CP-96,345) has been achieved using a Chiralpak AD-H column with a hexane/isopropanol mobile phase . Nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can also resolve enantiomers. Polarimetry is a complementary technique but requires pure samples for accurate specific rotation measurements .
Advanced Question: How can researchers design functional assays to evaluate the antagonistic activity of this compound against neurokinin-1 (NK1) receptors?
Answer:
Functional assays should measure inhibition of substance P (SP)-induced responses. A standard protocol involves:
Cell Line Selection : Use CHO or HEK293 cells stably expressing human NK1 receptors.
Calcium Mobilization Assay : Preincubate cells with the compound (0.1 nM–10 µM), then stimulate with SP. Measure intracellular Ca²⁺ flux using fluorescent dyes (e.g., Fluo-4) .
pKB Calculation : Analyze dose-response curves with software like ALLFIT or GraphPad Prism to estimate the negative logarithm of the equilibrium dissociation constant (pKB). For reference, CP-96,345, a structurally related NK1 antagonist, exhibited pKB values of 8.2–9.1 across species variants .
Basic Question: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
The compound’s hydrochloride salt form (e.g., dihydrochloride derivatives) requires stringent safety measures:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid ocular/respiratory exposure (R36/37/38) .
- Ventilation : Use fume hoods for weighing and synthesis steps.
- First Aid : Immediate eye irrigation with water for 15 minutes upon contact, followed by medical consultation .
Advanced Question: How does the stereochemistry of the 1-phenylethyl substituent influence binding affinity to nicotinic acetylcholine receptors (nAChRs)?
Answer:
The (R)-configuration of the phenylethyl group enhances selectivity for α7 nAChR subtypes. For example, PNU-282987 (a related agonist with (R)-quinuclidine) showed EC₅₀ values of 0.7 µM at α7 nAChRs vs. >30 µM at α4β2 subtypes . Computational docking studies (e.g., AutoDock Vina) can model interactions between the phenylethyl group and hydrophobic pockets in the receptor’s extracellular domain. Experimental validation via site-directed mutagenesis (e.g., Trp55Ala in α7 nAChR) further clarifies binding determinants .
Basic Question: What synthetic routes are reported for preparing quinuclidine-based derivatives like this compound?
Answer:
Two predominant routes:
Mannich Reaction : Condensation of 3-quinuclidinone with phenylethylamine derivatives in the presence of formaldehyde. Yields ~60–70% after purification by recrystallization .
Reductive Amination : React 3-iminoquinuclidine with (R)-1-phenylethylamine using sodium cyanoborohydride. Optimize pH (6.5–7.5) to minimize side-product formation .
Key Characterization Data :
- ¹H NMR (400 MHz, D₂O) : δ 7.35–7.25 (m, 5H, Ar-H), 3.85 (q, J = 6.8 Hz, 1H, CH), 3.20–3.00 (m, 4H, bicyclic H) .
- HPLC Purity : ≥98% (C18 column, 0.1% TFA in water/acetonitrile) .
Advanced Question: What computational strategies can predict the metabolic stability of this compound in preclinical studies?
Answer:
In Silico Tools : Use Schrödinger’s ADMET Predictor or StarDrop’s P450 Module to identify metabolic soft spots (e.g., N-dealkylation at the phenylethyl group).
Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation. For example, C-H bond dissociation energies >90 kcal/mol indicate low susceptibility to oxidation .
In Vitro Validation : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS. A half-life (t₁/₂) >60 minutes suggests favorable metabolic stability .
Basic Question: How can researchers differentiate this compound from its structural analogs in mass spectrometry (MS) analysis?
Answer:
- High-Resolution MS (HRMS) : Exact mass of the parent ion ([M+H]⁺) = 283.1912 (C₁₇H₂₃N₂⁺).
- Fragmentation Patterns :
- Isotope Differentiation : Compare with analogs like PNU-282987 (Cl substituent introduces M+2 isotope cluster) .
Advanced Question: What in vivo models are suitable for assessing the blood-brain barrier (BBB) penetration of this compound?
Answer:
- Mice/Rats : Administer compound IV (1 mg/kg) and measure brain/plasma ratio (Kp) at 30-minute intervals via LC-MS/MS. A Kp >0.3 indicates BBB penetration.
- In Situ Perfusion : Cannulate the carotid artery and quantify brain uptake clearance (Cluptake). For reference, SSR180711 (a related α7 nAChR agonist) showed Cluptake = 0.12 mL/min/g .
- P-glycoprotein (P-gp) Efflux Assay : Use MDCK-MDR1 cells to calculate efflux ratio (ER). ER <2 suggests minimal P-gp-mediated efflux .
Basic Question: What solubility challenges are associated with this compound, and how can they be mitigated?
Answer:
The free base form has poor aqueous solubility (<0.1 mg/mL). Strategies:
- Salt Formation : Dihydrochloride salts improve solubility (>10 mg/mL in water) .
- Co-Solvents : Use 10% DMSO/PEG-400 in saline for in vivo dosing.
- Nanonization : Reduce particle size to <200 nm via wet milling, enhancing dissolution rate .
Advanced Question: How can researchers resolve contradictory binding data between recombinant receptors and native tissue assays?
Answer:
Contradictions may arise from receptor heteromerization or species differences. Mitigation steps:
Species-Specific Cloning : Express receptors from target species (e.g., human vs. guinea pig NK1) in the same cell line .
Radioligand Binding : Compare Kᵢ values using [³H]-SP in native tissue (e.g., guinea pig ileum) vs. recombinant systems.
Biased Signaling Analysis : Use TRUPATH biosensors to quantify G protein vs. β-arrestin pathways, which may differ across assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
